Celgosivir hydrochloride Celgosivir hydrochloride Celgosivir hydrochloride (MDL 28574A) is an α-glucosidase I inhibitor; inhibits bovine viral diarrhoea virus (BVDV) with an IC50 of 1.27 μM in in vitro assay.
Brand Name: Vulcanchem
CAS No.: 141117-12-6
VCID: VC0007335
InChI: InChI=1S/C12H21NO5.ClH/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16;/h7-8,10-12,14,16-17H,2-6H2,1H3;1H/t7-,8-,10+,11+,12+;/m0./s1
SMILES: CCCC(=O)OC1CN2CCC(C2C(C1O)O)O.Cl
Molecular Formula: C12H22ClNO5
Molecular Weight: 295.76 g/mol

Celgosivir hydrochloride

CAS No.: 141117-12-6

Cat. No.: VC0007335

Molecular Formula: C12H22ClNO5

Molecular Weight: 295.76 g/mol

* For research use only. Not for human or veterinary use.

Celgosivir hydrochloride - 141117-12-6

Specification

CAS No. 141117-12-6
Molecular Formula C12H22ClNO5
Molecular Weight 295.76 g/mol
IUPAC Name [(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate;hydrochloride
Standard InChI InChI=1S/C12H21NO5.ClH/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16;/h7-8,10-12,14,16-17H,2-6H2,1H3;1H/t7-,8-,10+,11+,12+;/m0./s1
Standard InChI Key KXNZMBFOWDNCRU-QVMZSJACSA-N
Isomeric SMILES CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O.Cl
SMILES CCCC(=O)OC1CN2CCC(C2C(C1O)O)O.Cl
Canonical SMILES CCCC(=O)OC1CN2CCC(C2C(C1O)O)O.Cl

Introduction

Chemical and Pharmacological Profile of Celgosivir Hydrochloride

Structural Characteristics and Synthesis

Celgosivir hydrochloride (IUPAC name: (1S,6S,7R,8R,8aR)-octahydro-1,6,7,8-indolizinetetrol 6-butanoate hydrochloride) is a semisynthetic derivative of castanospermine, a natural alkaloid isolated from Castanospermum australe. Its molecular formula is C12H22ClNO5\text{C}_{12}\text{H}_{22}\text{ClNO}_5, with a molar mass of 295.76 g/mol . The compound features a bicyclic indolizidine core modified by a butanoyl ester at the 6-O position, enhancing bioavailability compared to the parent molecule .

Synthesis Pathway
The synthesis involves a three-step process starting with castanospermine :

  • Dehydration: Reaction with bis(tri-n-butyltin) oxide in toluene under reflux removes structural hydroxyl groups.

  • Acylation: Butyryl chloride is added at -13°C to -8°C, selectively esterifying the 6-hydroxyl group.

  • Salt Formation: Treatment with HCl in ethanol/isopropyl alcohol yields the hydrochloride salt, achieving a 77.4% yield .

Mechanism of Action

Celgosivir targets host alpha-glucosidase I, an endoplasmic reticulum enzyme critical for trimming glucose residues from N-linked glycans on viral envelope proteins . By inhibiting this enzyme, celgosivir induces misfolding of HCV E1/E2, dengue prM/E, and RSV F glycoproteins, rendering virions non-infectious . This host-directed mechanism offers broad-spectrum potential but necessitates careful dosing to avoid off-target effects on human glycoprotein processing .

Comparative Selectivity

ParameterCelgosivirDirect-Acting Antivirals (DAAs)
TargetHost enzymeViral enzymes (e.g., NS3/4A)
Resistance BarrierHighLow to moderate
SpectrumBroadNarrow
Therapeutic Index8.2 (HCV)15–30 (HCV DAAs)

Table 1: Mechanistic comparison with HCV DAAs

Clinical Development and Therapeutic Applications

Hepatitis C Virus (HCV)

Key HCV Trial Data

  • Population: 127 treatment-naïve genotype 1 patients

  • Arm A: PEG-IFNα2b + ribavirin (48 weeks) → SVR 46%

  • Arm B: Arm A + celgosivir → SVR 64% (p=0.03)

  • Adverse Events: Grade 2 diarrhea (33%), flatulence (28%)

Dengue Fever

The CELADEN trial (NCT01619969) in 50 dengue patients found no significant reduction in viremia (qPCR) or fever duration with celgosivir . Post-hoc analysis identified suboptimal drug exposure, leading to a revised Phase IIa protocol (NCT02569827) using 600 mg loading dose + 300 mg bid, projected to increase CminC_{\text{min}} by 4.5-fold . Murine models showed a 2.3-day reduction in viremia with optimized dosing, suggesting dose-dependent efficacy .

Emerging Applications: RSV and COVID-19

60 Degrees Pharmaceuticals is evaluating celgosivir for RSV in Phase I (NCT05583403), leveraging its inhibition of RSV F protein glycosylation . Preclinical data demonstrate a 2.1-log reduction in lung viral titers in cotton rat models . For COVID-19, in vitro studies show 68% inhibition of SARS-CoV-2 replication at 10 μM, though clinical trials remain exploratory .

AUC0–24 (μg·h/mL)Viral Load Reduction (log10)
12.40.8
18.91.5
24.12.3

Table 2: Dose proportionality in dengue models

Adverse Events and Toxicology

In 412 clinical subjects, common AEs included:

  • Gastrointestinal: Diarrhea (34%), nausea (22%), abdominal pain (15%)

  • Metabolic: Transient ALT elevation (Grade 1: 18%)
    No treatment-related deaths or QTc prolongation were observed . Chronic toxicity studies in rats showed reversible vacuolar hepatopathy at ≥150 mg/kg/day (human equivalent dose: 24 mg/kg) .

Future Directions and Challenges

Development Barriers

  • Therapeutic Window: Optimal dosing must balance antiviral activity (EC90 = 8.3 μM) and alpha-glucosidase II inhibition (IC50 = 32 μM)

  • Formulation Challenges: Poor aqueous solubility (0.12 mg/mL) necessitates lipid-based delivery systems

  • Competitive Landscape: RSV vaccine approvals (e.g., Arexvy) may limit market potential

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